Sgc-CK2-1
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Overview
Description
SGC-CK2-1 is a highly potent and selective chemical probe designed to inhibit protein kinase CK2. This compound is based on a pyrazolopyrimidine scaffold and has been developed to provide a high-quality tool for studying the biological functions of CK2 . CK2 is a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and inflammation .
Preparation Methods
The synthesis of SGC-CK2-1 involves the construction of the pyrazolopyrimidine scaffold, followed by specific modifications to enhance its selectivity and potency towards CK2. The detailed synthetic routes and reaction conditions are typically proprietary and may involve multiple steps, including cyclization, functional group transformations, and purification processes . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
SGC-CK2-1 undergoes various chemical reactions, primarily focusing on its interaction with CK2. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of CK2 and preventing its kinase activity . Common reagents and conditions used in these reactions include ATP analogs and kinase assay buffers. The major product formed from these reactions is the inhibited CK2 enzyme complex .
Scientific Research Applications
SGC-CK2-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and enzyme kinetics . In biology, it is used to investigate the role of CK2 in various cellular processes, including signal transduction and gene expression . In medicine, this compound is employed in cancer research to explore the therapeutic potential of CK2 inhibition . Additionally, it has applications in the study of neurodegenerative diseases and inflammatory conditions .
Mechanism of Action
SGC-CK2-1 exerts its effects by binding to the ATP-binding site of CK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of CK2 substrates, leading to alterations in various cellular pathways. The molecular targets of this compound include the catalytic subunits of CK2, CK2α (CSNK2A1) and CK2α’ (CSNK2A2) . The pathways involved in its mechanism of action include those related to cell survival, proliferation, and inflammation .
Comparison with Similar Compounds
SGC-CK2-1 is unique in its high selectivity and potency towards CK2 compared to other CK2 inhibitors. Similar compounds include CX-4945, TBB, and Fisetin . CX-4945 is a commonly used CK2 inhibitor with broad antiproliferative activity, while TBB and Fisetin are less selective and have off-target effects . This compound stands out due to its exclusive selectivity for both human CK2 isoforms and its minimal off-target activity .
Properties
Molecular Formula |
C20H21N7O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]propanamide |
InChI |
InChI=1S/C20H21N7O/c1-3-19(28)25-16-8-15(5-4-12(16)2)23-17-9-18(24-14-6-7-14)27-20(26-17)13(10-21)11-22-27/h4-5,8-9,11,14,24H,3,6-7H2,1-2H3,(H,23,26)(H,25,28) |
InChI Key |
YKDZIFFKQUNVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC2=NC3=C(C=NN3C(=C2)NC4CC4)C#N)C |
Origin of Product |
United States |
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